

Technical Support Center: Troubleshooting High Background Fluorescence with Fluoroshield

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Compound of Interest

Compound Name: Fluoroshield

Cat. No.: B1167524

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Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the issue of high background fluorescence when using **Fluoroshield™** mounting medium in your immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Fluoroshield™** and what is its primary function?

Fluoroshield™ is an aqueous mounting medium designed to preserve the fluorescence of tissue and cell smears. Its primary function is to prevent the rapid photobleaching (fading) of a wide range of fluorochromes during fluorescence microscopy.^{[1][2][3]} Formulations are available with and without the nuclear counterstain DAPI (4',6-diamidino-2-phenylindole).

Q2: Can **Fluoroshield™** itself be a source of high background fluorescence?

While **Fluoroshield™** is formulated to have low background, various factors related to the mounting medium and the overall experimental procedure can contribute to high background fluorescence. Potential issues include:

- **Intrinsic Fluorescence:** Although designed to be low, all mounting media can have some level of intrinsic fluorescence.

- **Fluoroshield™** with DAPI: Formulations containing DAPI can contribute to background if not used correctly. Unbound DAPI in the mounting medium is still fluorescent and can lead to a diffuse blue background.[\[4\]](#)
- Improper Storage or Handling: Exposure to light or elevated temperatures can degrade components of the mounting medium, potentially increasing background fluorescence. Always store **Fluoroshield™** at 2-8°C and protected from light.

Q3: What are the most common causes of high background fluorescence in immunofluorescence experiments?

High background fluorescence is a common issue in immunofluorescence and can originate from multiple sources, not limited to the mounting medium. The most frequent causes include:

- Autofluorescence of the tissue or cells: Biological structures like mitochondria, lysosomes (containing lipofuscin), collagen, and elastin can emit their own natural fluorescence.[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Non-specific binding of antibodies: Both primary and secondary antibodies can bind to unintended targets in the sample.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Excessive antibody concentration: Using too high a concentration of either the primary or secondary antibody is a major contributor to high background.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Inadequate washing steps: Insufficient washing fails to remove unbound antibodies, leading to a generalized background signal.[\[2\]](#)[\[3\]](#)
- Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[\[2\]](#)[\[6\]](#)
- Issues with the blocking step: Incomplete or ineffective blocking can lead to non-specific antibody binding.[\[2\]](#)[\[3\]](#)

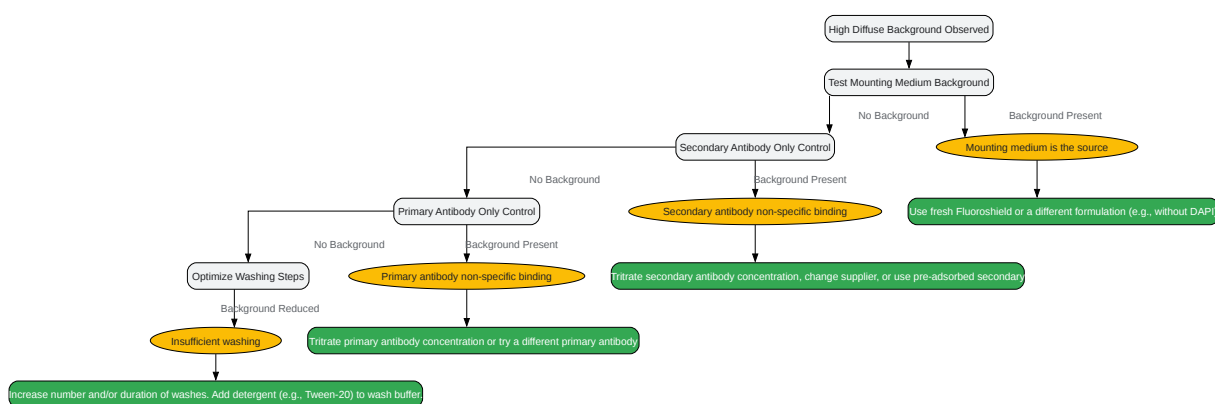
Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the cause of high background fluorescence in your experiments using **Fluoroshield™**.

Problem 1: Diffuse, even background across the entire slide.

This often points to an issue with one of the liquid reagents, including the mounting medium or antibody diluents.

Troubleshooting Workflow:



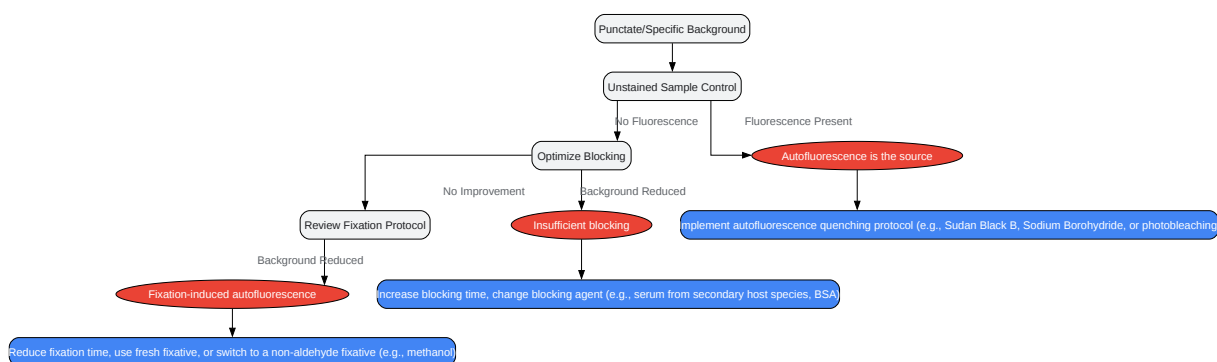
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Caption: Troubleshooting workflow for diffuse background fluorescence.

Problem 2: Punctate or specific background associated with the tissue/cells.

This type of background is often due to autofluorescence or non-specific antibody binding to cellular structures.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for punctate or tissue-associated background.

Quantitative Data Summary

While direct quantitative comparisons of background fluorescence from mounting media are not widely published, the following table summarizes key properties and reported user experiences with popular mounting media.

Mounting Medium	Base	Refractive Index (Cured)	Hardening	Reported Background Characteristics
Fluoroshield™	Aqueous	~1.46	Non-hardening	Generally low background. Formulations with DAPI may contribute to blue background if not washed properly.
Vectashield®	Glycerol	~1.45	Non-hardening & Hard-set	Can exhibit some initial blue autofluorescence that photobleaches quickly. Some reports of quenching far-red dyes.
Prolong® Gold	Glycerol	~1.47	Hardening	Generally low background. Considered a reliable standard by many users.
Fluoromount-G™	Polyvinyl Alcohol	~1.4	Hardening	Generally low background.

Key Experimental Protocols

Protocol 1: Testing for Intrinsic Fluorescence of Mounting Medium

Objective: To determine if the mounting medium itself is contributing to background fluorescence.

Materials:

- Clean microscope slides and coverslips
- **Fluoroshield™** (or other mounting medium to be tested)
- Fluorescence microscope with appropriate filters

Procedure:

- Place a clean microscope slide on a flat surface.
- Apply a small drop of **Fluoroshield™** directly to the center of the slide.
- Carefully place a coverslip over the drop, avoiding air bubbles.
- Image the slide using the same microscope settings (laser power, gain, exposure time) that you use for your experimental samples.
- Acquire images in all fluorescence channels you typically use.
- Analysis: A clean, dark image indicates low intrinsic fluorescence of the mounting medium. A bright, uniform signal across the field of view suggests that the mounting medium is a source of background.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

Objective: To reduce autofluorescence caused by formaldehyde or glutaraldehyde fixation.

Materials:

- Sodium borohydride (NaBH_4)
- Phosphate-buffered saline (PBS)
- Fixed tissue sections or cells on slides

Procedure:

- After the fixation and initial washing steps, rehydrate your samples in PBS.
- Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride will fizz upon dissolution. Prepare fresh and use immediately.
- Incubate the slides in the sodium borohydride solution for 10-15 minutes at room temperature. For dense tissues, this incubation can be repeated with a fresh solution.
- Wash the slides thoroughly three times for 5 minutes each with PBS to remove all traces of sodium borohydride.
- Proceed with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).

Protocol 3: Sudan Black B Staining for Lipofuscin Autofluorescence Quenching

Objective: To quench autofluorescence from lipofuscin granules, which are common in aging tissues.

Materials:

- Sudan Black B powder
- 70% Ethanol
- PBS

Procedure:

- Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark and then filter to remove any undissolved particles.
- After your secondary antibody incubation and final washes, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in a humidified chamber.
- Wash the slides extensively with PBS to remove excess Sudan Black B. A final jet wash with PBS may be necessary.
- Mount the coverslip with **Fluoroshield™**.
- Note: Sudan Black B can have some residual fluorescence in the far-red channel, so consider this when planning multicolor experiments.

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